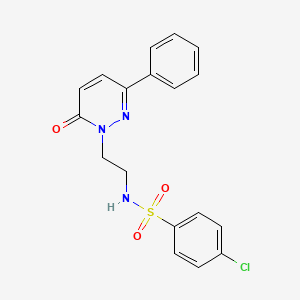
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in scientific research due to its complex structure and potential applications. This compound combines elements of both sulfonamide and pyridazinone families, offering a unique set of properties that can be exploited in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:
Formation of pyridazinone core: : The pyridazinone core can be synthesized starting from appropriate precursors such as phenylhydrazine and dicarboxylic acids through a series of condensation and cyclization reactions.
Substitution of benzenesulfonamide moiety: : Introduction of the benzenesulfonamide group is achieved by reacting the pyridazinone intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial methods for large-scale production are proprietary and may vary, a typical approach involves optimizing reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving agents such as hydrogen peroxide or other oxidizing agents, leading to potential formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride, which may reduce the pyridazinone core or other reducible functional groups.
Substitution: : Nucleophilic substitution reactions are common, where the chloro group can be substituted by nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Primary and secondary amines, thiols, alkoxides.
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols or amines.
Substitution: : New derivatives where the chloro group is replaced by other functional groups.
科学研究应用
Chemistry
In chemistry, 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity allows for the exploration of new synthetic pathways and the creation of novel compounds.
Biology
Biologically, this compound can be investigated for its potential interactions with various biological targets. Studies may focus on its binding affinity to enzymes or receptors, exploring its potential as an inhibitor or activator in biochemical pathways.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Researchers could study its efficacy in targeting specific diseases, examining its pharmacokinetics, toxicity, and bioavailability.
Industry
Industrially, this compound could be utilized in the development of new materials or as a precursor for advanced chemical manufacturing processes, particularly in the creation of specialty chemicals or pharmaceuticals.
作用机制
The mechanism of action for 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biochemical effects. The specific pathways and molecular interactions would depend on the context in which the compound is being studied.
相似化合物的比较
Comparing 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide with similar compounds highlights its uniqueness:
Similar Compounds
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the chloro group, which may influence its reactivity and interaction with biological targets.
4-chloro-N-(2-(6-oxo-2-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Variation in the position of the phenyl group, affecting its overall stability and binding properties.
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-4(6H)-yl)ethyl)benzenesulfonamide: : Different position for the oxo group, leading to changes in chemical and biological behavior.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural configuration, which can offer unique reactivity and biological activity not found in its analogs.
属性
IUPAC Name |
4-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-6-8-16(9-7-15)26(24,25)20-12-13-22-18(23)11-10-17(21-22)14-4-2-1-3-5-14/h1-11,20H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUQOPGQQAITTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)
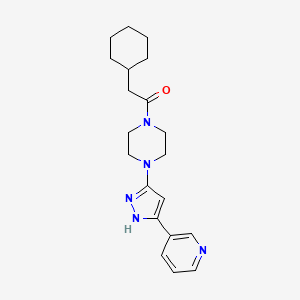

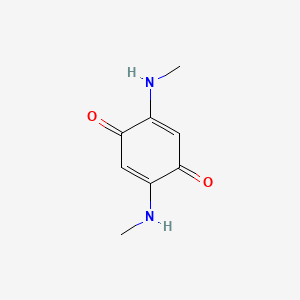
![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)
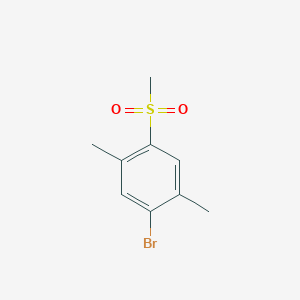
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2411727.png)
![ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2411728.png)
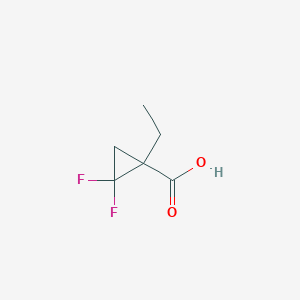
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2411733.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)
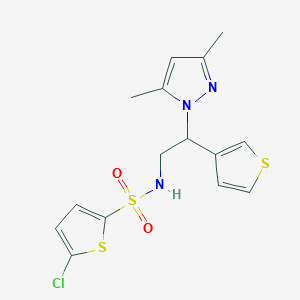
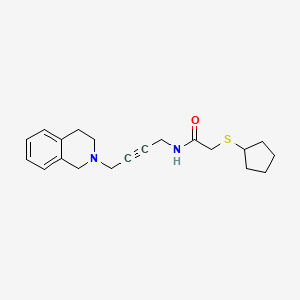
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)
